molecular formula C16H18N2O3 B8154230 tert-Butyl 2-(4-(3-formylphenyl)-1H-pyrazol-1-yl)acetate

tert-Butyl 2-(4-(3-formylphenyl)-1H-pyrazol-1-yl)acetate

Cat. No.: B8154230
M. Wt: 286.33 g/mol
InChI Key: QAGIQSFOPWIMOE-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-(3-formylphenyl)-1H-pyrazol-1-yl)acetate is an organic compound that features a pyrazole ring substituted with a formylphenyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-(3-formylphenyl)-1H-pyrazol-1-yl)acetate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions to form the pyrazole core.

    Introduction of the formyl group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the pyrazole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Esterification: The final step involves the esterification of the pyrazole derivative with tert-butyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-(3-formylphenyl)-1H-pyrazol-1-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: 2-(4-(3-carboxyphenyl)-1H-pyrazol-1-yl)acetic acid.

    Reduction: 2-(4-(3-hydroxyphenyl)-1H-pyrazol-1-yl)acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl 2-(4-(3-formylphenyl)-1H-pyrazol-1-yl)acetate can be used as an intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. The pyrazole ring is a common motif in many biologically active compounds, and the formyl group can be used for further derivatization to enhance biological activity.

Industry

In the materials science field, this compound can be used in the synthesis of polymers and advanced materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable component in the development of new materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-(3-formylphenyl)-1H-pyrazol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of the target protein.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-(4-(3-carboxyphenyl)-1H-pyrazol-1-yl)acetate: Similar structure but with a carboxylic acid group instead of a formyl group.

    tert-Butyl 2-(4-(3-hydroxyphenyl)-1H-pyrazol-1-yl)acetate: Similar structure but with a hydroxyl group instead of a formyl group.

    tert-Butyl 2-(4-(3-nitrophenyl)-1H-pyrazol-1-yl)acetate: Similar structure but with a nitro group instead of a formyl group.

Uniqueness

tert-Butyl 2-(4-(3-formylphenyl)-1H-pyrazol-1-yl)acetate is unique due to the presence of the formyl group, which provides a reactive site for further chemical modifications

Properties

IUPAC Name

tert-butyl 2-[4-(3-formylphenyl)pyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)10-18-9-14(8-17-18)13-6-4-5-12(7-13)11-19/h4-9,11H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGIQSFOPWIMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(C=N1)C2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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